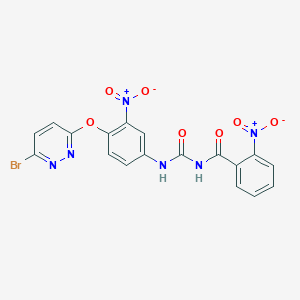
Ácido naftaleno-1,3,5-trisulfónico
Descripción general
Descripción
Synthesis Analysis
The synthesis of naphthalene sulfonic acids typically involves the sulfonation of naphthalene with sulfur trioxide. For example, the synthesis of 1-naphthol-5-sulfonic acid uses naphthalene as the raw material, where disodium 1,5-naphthalenedisulfonate is produced by the sulfonation of naphthalene, followed by hydrolysis with sodium hydroxide solution (Wen, 2001). This method could be adapted for the synthesis of naphthalene-1,3,5-trisulfonic acid by varying the sulfonation conditions to target the specific positions on the naphthalene ring.
Molecular Structure Analysis
The molecular structure of naphthalene sulfonic acids is characterized by the presence of sulfonic acid groups attached to the naphthalene ring, which significantly influences the compound's properties. For instance, the crystal and molecular structure analysis of various organic salts derived from naphthalene sulfonic acids reveals extensive classical hydrogen bonding as well as other non-covalent interactions, leading to higher-dimensional framework structures (Jin et al., 2014).
Chemical Reactions and Properties
Naphthalene sulfonic acids participate in various chemical reactions, reflecting their chemical properties. For example, the degradation of naphthalene sulfonic acids by oxidation with ozone in the aqueous phase shows that the presence of sulfonic groups endows these compounds with high water-solubility and resistance to biological treatment. The efficacy of ozonation decreases with an increase in the number of sulfonic groups, indicating the influence of these groups on reactivity and degradation pathways (Rivera-Utrilla et al., 2002).
Aplicaciones Científicas De Investigación
Síntesis química
“Ácido naftaleno-1,3,5-trisulfónico” se utiliza en la síntesis química . Es un ácido fuerte y, como otros ácidos sulfónicos, juega un papel crucial en varias reacciones químicas .
Compuesto orgánico fluorescente
“this compound” es un compuesto orgánico fluorescente . Esta propiedad la hace útil en diversas aplicaciones que requieren la detección y medición de la luz, como la microscopía de fluorescencia y la espectroscopia.
Producción de otros derivados
“this compound” se utiliza en la producción de otros derivados . Por ejemplo, la sulfonación adicional da el derivado del ácido 1,3,5-trisulfónico .
Uso como cromóforo aniónico
“this compound” puede utilizarse como cromóforo aniónico . Esta aplicación es especialmente útil en la electroforesis capilar, una técnica que se utiliza en química analítica para separar iones en función de su movilidad electroforética.
Uso como dopante aniónico
“this compound” también se puede utilizar como dopante aniónico para la polimerización de pirrol . Esto es importante en la producción de polímeros conductores, que tienen aplicaciones en diversos dispositivos electrónicos.
Uso en cromatografía
La sal disódica del “this compound” se utiliza como electrolito en ciertos tipos de cromatografía . La cromatografía es una técnica de laboratorio para la separación de una mezcla en sus componentes individuales.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Naphthalene-1,3,5-trisulfonic acid is a derivative of naphthalene, a polycyclic aromatic hydrocarbon It’s known that sulfonic acids, in general, are strong acids and can participate in various chemical reactions .
Mode of Action
It’s known that it can be prepared by the disulfonation of naphthalene with oleum . Further sulfonation gives the 1,3,5-trisulfonic acid derivative .
Biochemical Pathways
It’s known that the compound can be used as a residue found in environmental samples that is a result of the degradation of domestic and industrial use surfactants .
Pharmacokinetics
It’s known that the compound is extremely soluble in water , which could potentially influence its bioavailability.
Result of Action
It’s known that the total reaction mixture is nitrated and the resulting 8-nitro derivative is reduced to give a mixture of 1-aminonaphthalene-3,6,8- and 4,6,8-trisulfonic acids .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Naphthalene-1,3,5-trisulfonic acid. For instance, it’s known that the compound is hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy. Furthermore, it’s recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C , indicating that temperature and atmospheric conditions can impact its stability.
Propiedades
IUPAC Name |
naphthalene-1,3,5-trisulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O9S3/c11-20(12,13)6-4-8-7(10(5-6)22(17,18)19)2-1-3-9(8)21(14,15)16/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMHJULHWVWVFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C(=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20985148 | |
| Record name | Naphthalene-1,3,5-trisulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20985148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6654-64-4 | |
| Record name | 1,3,5-Naphthalenetrisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6654-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Naphthalenetrisulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006654644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Naphthalenetrisulfonic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphthalene-1,3,5-trisulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20985148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene-1,3,5-trisulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.982 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Suramin, a derivative of Naphthalene-1,3,5-trisulfonic acid, exhibits a multifaceted mode of action. In vitro studies demonstrate its ability to inhibit the release of cartilage-degrading enzymes from macrophages. [] It effectively antagonizes enzymes like beta-glucuronidase and cathepsin D, hindering their role in cartilage breakdown. [] Suramin also interferes with the autolytic release of proteoglycans from chondrocytes, suggesting inhibitory activity against chondrocyte-derived neutral proteinases. [] Furthermore, Suramin demonstrates antagonistic effects on P2 purinergic receptors. It acts as a competitive antagonist for both P2X and P2Y receptors, impacting various cellular processes mediated by these receptors. [, , , ]
ANone: While the provided research excerpts don't delve into the specific spectroscopic data of Naphthalene-1,3,5-trisulfonic acid, we can deduce its basic structural information.
A: Modifications to the basic structure of Naphthalene-1,3,5-trisulfonic acid, as seen with derivatives like NF023 and NF272, significantly influence their potency and selectivity for P2 receptor subtypes. [, ] The symmetrical 3'-urea modification in NF023 results in competitive antagonism of both P2X and P2Y receptors, highlighting the importance of this structural feature for receptor binding. [] Further research exploring diverse structural modifications is crucial for designing more selective and potent P2 receptor antagonists based on the Naphthalene-1,3,5-trisulfonic acid scaffold.
A: While in vitro studies show promising results for Suramin in preventing cartilage breakdown, in vivo studies paint a different picture. Despite its in vitro efficacy, Suramin, administered subcutaneously at 10 mg/kg/day, failed to prevent cartilage and bone erosion in a rat model of adjuvant arthritis. [] This discrepancy underscores the importance of comprehensive in vivo investigations to validate in vitro findings and accurately assess the therapeutic potential of compounds like Suramin.
A: Despite its inhibitory action on various enzymes and receptors, Suramin's therapeutic application faces challenges. Its lack of efficacy in preventing cartilage and bone erosion in the adjuvant arthritic rat model raises concerns about its clinical translation for inflammatory conditions. [] Additionally, Suramin's inhibitory effect on multiple P2 receptor subtypes, while highlighting its potential as a research tool, raises concerns about off-target effects and limited selectivity. [, , ] Further research is necessary to explore alternative derivatives with improved target specificity and enhanced in vivo efficacy.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




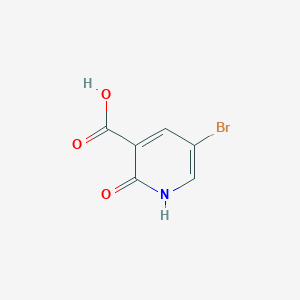
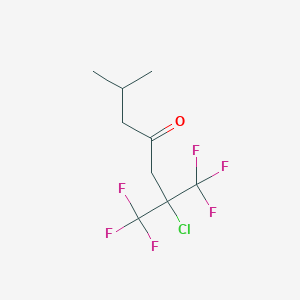
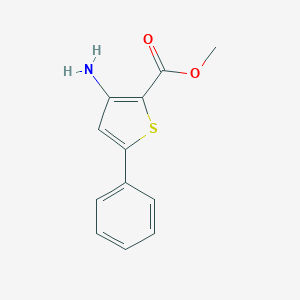
![2-[[5-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B8721.png)

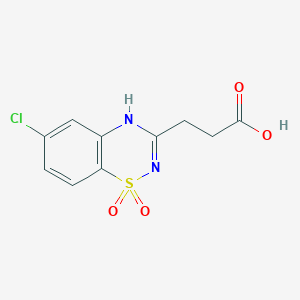
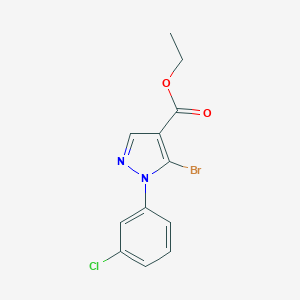
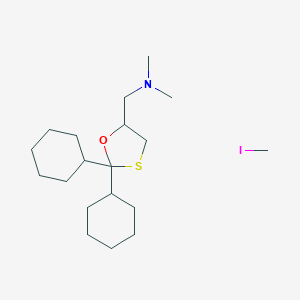

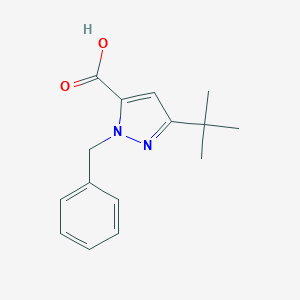
![Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate](/img/structure/B8733.png)
